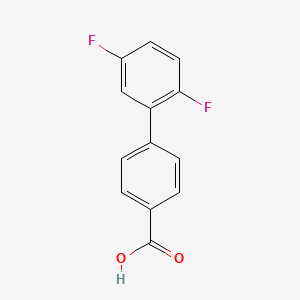

4-(2,5-Difluorophenyl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2,5-difluorophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O2/c14-10-5-6-12(15)11(7-10)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMDNYBINYNDOMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=CC(=C2)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30680713 | |

| Record name | 2',5'-Difluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

920294-24-2 | |

| Record name | 2',5'-Difluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Significance Within Fluorinated Biphenyl Carboxylic Acids

Fluorinated biphenyl (B1667301) carboxylic acids represent a significant class of compounds in organic synthesis and pharmaceutical development. The strategic incorporation of fluorine atoms into organic molecules is a common tactic in drug design to modulate various physicochemical and biological properties. nih.gov Fluorine's high electronegativity can have a significant, though often difficult to predict, impact on a molecule's acidity (pKa), lipophilicity, and permeability. nih.gov

The introduction of fluorine can enhance the metabolic stability and bioavailability of drug candidates. acs.orgontosight.ai Specifically, within the biphenyl carboxylic acid framework, fluorine substituents influence the electron density of the aromatic rings, which can alter the molecule's reactivity and its interaction with biological targets. ontosight.ai This class of compounds serves as crucial intermediates and building blocks for a wide range of applications, from pharmaceuticals targeting inflammatory and metabolic diseases to advanced polymers where they can improve thermal stability and chemical resistance. chemimpex.com The use of fluorine in designing bioisosteres for functional groups like carboxylic acids is an evolving area of study, aiming to optimize molecular properties for specific applications. nih.gov

Overview of Research Trajectories and Interdisciplinary Relevance

The research applications of 4-(2,5-Difluorophenyl)benzoic acid and its derivatives highlight its interdisciplinary relevance, particularly at the intersection of chemistry and biology.

A significant research trajectory involves its use as a foundational scaffold for developing inhibitors of anti-apoptotic proteins, which are key targets in cancer therapy. nih.gov For instance, a 2,5-substituted benzoic acid scaffold was designed to target Mcl-1 and Bfl-1, two proteins often overexpressed in cancer cells that help them evade apoptosis (programmed cell death). nih.gov Structure-based design efforts utilized this scaffold, where the carboxylic acid group was intended to form a strong, conserved hydrogen bond with an arginine residue (Arg263) in the Mcl-1 protein's binding site. nih.gov This research led to the development of dual inhibitors with potent binding affinity, demonstrating the utility of this chemical framework in creating targeted cancer therapeutics. nih.gov

In another area of research, the core structure of this compound is used as a starting material for synthesizing more complex heterocyclic compounds with potential antimicrobial properties. acs.org Researchers have used the 2,5-difluorophenyl moiety in the synthesis of novel pyrazole-derived hydrazones. acs.org These studies are part of a broader effort to discover new small-molecule agents that can combat drug-resistant bacteria, a pressing global health concern. acs.org The findings suggest that the specific fluorine substitution pattern is a key element in the design of these potentially bioactive molecules. acs.org

Structural Features and Their Influence on Molecular Design Principles

Retrosynthetic Analysis and Key Disconnection Approaches

A retrosynthetic analysis of this compound reveals several logical disconnection points. The most prominent disconnection is at the C-C bond between the two phenyl rings, suggesting a cross-coupling strategy. This leads to two primary synthons: a 2,5-difluorophenyl unit and a 4-carboxyphenyl unit. These synthons can be derived from various commercially available or readily synthesized starting materials.

Another key disconnection involves the carboxyl group on the benzoic acid ring. This suggests a late-stage carboxylation of a pre-formed biphenyl precursor. This approach might involve the use of organometallic reagents followed by quenching with carbon dioxide.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are among the most powerful and versatile tools for the construction of C-C bonds, making them highly suitable for the synthesis of this compound. acs.orgacs.org

Suzuki-Miyaura Coupling Protocols for Biphenyl Core Formation

The Suzuki-Miyaura coupling is a widely used method for forming the biphenyl core of the target molecule. pku.edu.cnnih.gov This reaction typically involves the palladium-catalyzed coupling of an aryl boronic acid with an aryl halide. pku.edu.cnnih.gov For the synthesis of this compound, two main routes are viable:

Route A: Coupling of 2,5-difluorophenylboronic acid with 4-halobenzoic acid (where halo = Br, I).

Route B: Coupling of (4-carboxyphenyl)boronic acid with 1-halo-2,5-difluorobenzene.

These reactions are typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd/C, and a base, like potassium carbonate, in a suitable solvent system, often a mixture of an organic solvent and water. pku.edu.cnrsc.org The use of ligand-free Pd/C as a catalyst in an ethanol-water mixture under aerobic conditions presents a more environmentally friendly and cost-effective alternative. pku.edu.cn

A notable advantage of the Suzuki-Miyaura coupling is its high functional group tolerance, allowing for the direct use of the carboxylic acid functionality without the need for protecting groups. thermofisher.com

Table 1: Exemplary Suzuki-Miyaura Coupling Conditions

| Aryl Halide | Arylboronic Acid | Catalyst | Base | Solvent | Temperature | Yield |

| 4-Bromobenzoic acid | 2,5-Difluorophenylboronic acid | Pd/C | K₂CO₃ | Ethanol/Water | Room Temperature | High |

| 1-Bromo-2,5-difluorobenzene | (4-Carboxyphenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | Reflux | Good |

Note: This table presents generalized conditions. Specific reaction parameters may vary based on the exact substrates and desired outcomes.

Stille Coupling and Negishi Coupling Variations

The Stille coupling offers another effective method for the synthesis of biaryl compounds. organic-chemistry.orgwikipedia.org This reaction involves the palladium-catalyzed coupling of an organotin reagent with an organic halide. thermofisher.comwikipedia.org For the target molecule, this could involve reacting (2,5-difluorophenyl)trimethylstannane with a 4-halobenzoic acid derivative. A key advantage of the Stille reaction is the stability of organostannanes to air and moisture. thermofisher.comorgsyn.org However, the toxicity of tin compounds is a significant drawback. organic-chemistry.org

The Negishi coupling , which utilizes organozinc reagents, is another powerful C-C bond-forming reaction catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.orgyoutube.com The reaction of an organozinc halide with an aryl halide can be used to construct the biphenyl core. nih.gov While highly effective, the air and moisture sensitivity of organozinc reagents often necessitates stringent reaction conditions. youtube.com

Palladium-Catalyzed C-H Fluorination/Arylation Strategies

Recent advancements in C-H activation/functionalization offer a more direct and atom-economical approach to biaryl synthesis. acs.orgacs.org Palladium-catalyzed C-H arylation of benzoic acids has been demonstrated, providing a pathway to form the C-C bond directly on the benzoic acid ring. acs.orgacs.org For instance, the ortho C-H arylation of benzoic acids with aryl iodides can be achieved at ambient temperature using a palladium catalyst supported by a specific ligand. acs.org While powerful, controlling the regioselectivity of C-H activation, particularly for achieving para-substitution, can be challenging and may require specific directing groups. nih.gov

Organolithium and Grignard Reagent-Based Syntheses

Classical organometallic methods involving organolithium and Grignard reagents remain valuable for the synthesis of this compound. wikipedia.orgwikipedia.orgmasterorganicchemistry.com

A common strategy involves the formation of a 2,5-difluorophenyllithium or 2,5-difluorophenylmagnesium halide reagent. This can be achieved through a lithium-halogen exchange reaction from 1-bromo-2,5-difluorobenzene or by direct reaction with magnesium metal. chemicalbook.comlibretexts.org This organometallic intermediate can then be reacted with a suitable electrophile.

One approach is to couple the organometallic reagent with a protected 4-halobenzoic acid derivative. Alternatively, the organometallic species can be used to generate other reactive intermediates.

A more direct route involves the carboxylation of a pre-formed biphenyl organometallic species. For example, 4-bromo-2',5'-difluorobiphenyl could be converted to the corresponding Grignard or organolithium reagent, followed by quenching with solid carbon dioxide (dry ice) to introduce the carboxylic acid group. libretexts.orgucalgary.cagmu.edu

The synthesis of the required 4-bromo-2,5-difluorobenzoic acid starting material can be achieved by reacting 1,4-dibromo-2,5-difluorobenzene (B1294941) with n-butyllithium followed by quenching with carbon dioxide. chemicalbook.com

Table 2: Comparison of Organometallic Reagent-Based Approaches

| Reagent Type | Key Intermediate | Subsequent Reaction | Advantages | Disadvantages |

| Organolithium | 2,5-Difluorophenyllithium | Coupling with 4-halobenzoate or carboxylation of biphenyl derivative | High reactivity | Requires low temperatures, moisture-sensitive |

| Grignard | 2,5-Difluorophenylmagnesium halide | Coupling with 4-halobenzoate or carboxylation of biphenyl derivative | Less reactive than organolithiums, easier to handle | Can be sluggish, side reactions possible |

Directed ortho-Metalation Methodologies in Fluorinated Aromatics

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgchem-station.com In this approach, a directing group on the aromatic ring coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgchem-station.comuwindsor.ca

For fluorinated aromatics, the fluorine atoms themselves can act as directing groups, although their directing ability is generally weaker than other common directing groups. acs.orgnih.gov More effective directing groups, such as amides or methoxy (B1213986) groups, can be employed to achieve high regioselectivity. wikipedia.org

In the context of synthesizing this compound, a DoM strategy could be envisioned where a directing group on the 2,5-difluorophenyl ring facilitates ortho-lithiation, followed by coupling with a suitable benzoic acid precursor. However, achieving the desired para-substitution pattern relative to the directing group might require multiple steps or a different strategic approach.

Decarboxylative Functionalization and Fluorination Approaches

Modern synthetic chemistry offers innovative pathways to complex molecules like this compound, moving beyond traditional cross-coupling reactions. Decarboxylative functionalization and direct fluorination represent two such powerful strategies.

Decarboxylative cross-coupling reactions are advantageous as they utilize readily available and relatively inexpensive carboxylic acids as starting materials, which are often more stable and easier to handle than traditional organometallic reagents. wikipedia.orgbham.ac.uk In a potential synthesis of this compound, a decarboxylative approach could involve the coupling of a suitably activated benzoic acid derivative with a difluorinated aromatic partner. The general mechanism often involves a metal catalyst, such as palladium or copper, which facilitates the extrusion of carbon dioxide (CO2) from the carboxylic acid to generate an organometallic intermediate in situ. wikipedia.orgruhr-uni-bochum.de This intermediate then participates in a cross-coupling reaction with an aryl halide or triflate. wikipedia.orgruhr-uni-bochum.de For instance, a plausible route could involve the palladium/copper-catalyzed decarboxylative coupling of a benzoic acid salt with 1-bromo-2,5-difluorobenzene. The use of bimetallic systems, particularly palladium-copper, has been shown to be effective for the formation of biaryls through this method. wikipedia.org

Fluorination is another critical aspect, as the introduction of fluorine atoms can significantly alter a molecule's biological and physical properties. tcichemicals.com While fluorinated starting materials are often used, late-stage fluorination is a highly sought-after transformation. Direct fluorination of a pre-formed 4-phenylbenzoic acid scaffold presents a potential, albeit challenging, route. Electrophilic fluorinating agents are designed to deliver an electron-deficient fluorine atom. tcichemicals.com Studies on the fluorination of deactivated aromatic systems like 4-fluorobenzoic acid have shown that the choice of solvent and the use of strong acids can promote electrophilic fluorination. psu.edu For example, conducting the reaction in concentrated sulfuric acid can transform elemental fluorine into a potent electrophilic species, enabling polyfluorination of the aromatic ring at room temperature. psu.edu Another advanced method is radical-mediated decarboxylative fluorination, which offers a robust way to install fluorine atoms. researchgate.net

Optimization of Reaction Conditions and Yield Enhancement in Multi-Step Syntheses

Key factors influencing the outcome of biaryl coupling reactions include the choice of catalyst, ligand, solvent, base, and temperature. numberanalytics.com Palladium and nickel are common catalysts, with the ligand choice—often a phosphine (B1218219) ligand—being crucial for the catalyst's activity and selectivity. numberanalytics.com The solvent can affect reaction rates and yields, with polar aprotic solvents like DMF and THF being frequently used. numberanalytics.com Optimizing these conditions is essential for improving yields and reducing side reactions. numberanalytics.com For instance, in base-promoted direct coupling reactions, the choice of base can dramatically impact the yield; a study showed that Cs2CO3 provided a significantly higher yield compared to KOtBu, KOH, or K2CO3 in a specific biaryl synthesis. acs.org

In the context of a multi-step synthesis, a retrosynthetic analysis helps in planning the route. youtube.com For a substituted benzene (B151609) derivative, the order of reactions is crucial. For example, installing a group that directs subsequent substitutions to the desired position (ortho, meta, or para) is a fundamental consideration. youtube.comyoutube.com If an activating group is too strong or an intermediate is too deactivated, it can lead to poor yields or undesired side reactions in subsequent steps, such as Friedel-Crafts reactions. youtube.com Continuous monitoring of reaction progress is a vital strategy to identify and address any issues that arise during the synthesis. numberanalytics.com

Below is a table summarizing key parameters that require optimization in a typical multi-step synthesis for a biaryl compound.

| Parameter | Factors to Consider | Potential Impact |

| Catalyst System | Choice of metal (e.g., Palladium, Nickel, Copper). numberanalytics.comacs.org Choice of ligand (e.g., phosphine-based ligands). numberanalytics.com | Influences reaction rate, selectivity, and functional group tolerance. numberanalytics.com |

| Solvent | Polarity (e.g., polar aprotic like DMF, THF). numberanalytics.com | Affects solubility of reagents, reaction rate, and product yield. numberanalytics.com |

| Base | Strength and type (e.g., Cs2CO3, K2CO3, KOtBu). acs.org | Can significantly improve reaction rates and yields. numberanalytics.comacs.org |

| Temperature | Reaction heating or cooling requirements. | Affects reaction kinetics and can minimize the formation of byproducts. numberanalytics.com |

| Reagents | Purity of starting materials. Stoichiometry of reactants. | Impurities can inhibit catalysts; incorrect ratios can lead to incomplete conversion or side reactions. |

| Atmosphere | Use of inert atmosphere (e.g., Nitrogen, Argon). | Prevents degradation of air-sensitive reagents and catalysts. acs.org |

Advanced Purification Techniques for Isolate Purity

Achieving high purity of the final compound is paramount, particularly for applications in pharmaceuticals and materials science. Advanced purification techniques are employed to remove byproducts, unreacted starting materials, and other impurities.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the analysis and purification of organic compounds. americanlaboratory.com For benzoic acid derivatives, reversed-phase HPLC (RP-HPLC) is a commonly employed method. longdom.org This technique separates compounds based on their hydrophobicity, using a nonpolar stationary phase (like C18) and a polar mobile phase. longdom.org

The development of a successful HPLC method involves optimizing several parameters to achieve good separation between the target compound and its impurities. longdom.org A gradient elution, where the composition of the mobile phase is changed over time, is often used to effectively separate components with a wide range of polarities. longdom.orgekb.eg The choice of column, mobile phase components (including buffers and organic modifiers like acetonitrile (B52724) or methanol), flow rate, and detection wavelength are all critical for achieving the desired resolution. longdom.orgekb.eg For instance, a method for analyzing a trifluorobenzoic acid used a gradient mixture of an aqueous buffer and an organic solvent mixture (acetonitrile, methanol, and water), with detection at 205 nm. ekb.eg HPLC methods are scalable and can be adapted for preparative separation to isolate pure compounds. sielc.com

The following table outlines typical conditions for the HPLC analysis of benzoic acid derivatives, which can be adapted for this compound.

| Parameter | Typical Specification | Purpose |

| Column | Reversed-Phase C18 or C8. longdom.orggoogle.com | Stationary phase for separating based on hydrophobicity. |

| Mobile Phase A | Aqueous buffer (e.g., 0.1% Phosphoric acid, 0.1% Trifluoroacetic acid). americanlaboratory.comlongdom.org | Controls pH and influences the retention of acidic analytes. |

| Mobile Phase B | Organic Solvent (e.g., Acetonitrile, Methanol). longdom.orgekb.eg | Elutes less polar compounds from the column. |

| Elution Mode | Gradient elution. longdom.orgekb.eg | Improves separation of complex mixtures with varying polarities. |

| Flow Rate | Typically 1.0 mL/min for analytical scale. longdom.org | Affects resolution and analysis time. |

| Detection | UV spectrophotometry (e.g., at 205 nm, 230 nm, or 272 nm). americanlaboratory.comlongdom.orgekb.eg | Monitors the elution of UV-active compounds. |

Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds. alfa-chemistry.com The principle relies on the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures. ma.edu For benzoic acid and its derivatives, water is often a suitable solvent because their solubility is significantly higher in hot water than in cold water. ma.eduyoutube.com The process involves dissolving the impure solid in a minimum amount of hot solvent to form a saturated solution. ma.edu As the solution cools slowly, the solubility of the target compound decreases, leading to the formation of crystals. ma.edu Impurities, which are either present in smaller amounts or have different solubility profiles, tend to remain in the solution (mother liquor). alfa-chemistry.com The pure crystals are then collected by filtration. ma.edu The rate of cooling can influence the size and purity of the crystals; slow cooling generally yields larger and purer crystals. scribd.com

Co-crystallization is a more advanced crystallization technique that can be used for purification and to modify the physicochemical properties of a compound. A co-crystal consists of two or more different molecules held together in the same crystal lattice by non-covalent interactions, such as hydrogen bonding. nih.gov This strategy can be employed when conventional recrystallization is challenging. youtube.com The process involves combining the target compound (the active pharmaceutical ingredient or API) with a suitable co-former in a specific stoichiometric ratio and crystallizing them from solution or by other methods like grinding. nih.govyoutube.com For a benzoic acid derivative, potential co-formers could be other molecules capable of forming strong hydrogen bonds, such as isonicotinamide. acs.org The formation of a co-crystal creates a new solid phase with its own unique solubility profile, which can be exploited to separate it from impurities. youtube.com Various techniques, including solvent evaporation, slurry conversion, and cooling crystallization, can be used to generate co-crystals. nih.govyoutube.com

X-ray Crystallographic Investigations

X-ray crystallography provides unparalleled insight into the precise arrangement of atoms within a crystalline solid, revealing detailed information about bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction Analysis of Solid-State Structures

Single-crystal X-ray diffraction studies have been instrumental in elucidating the solid-state structure of compounds related to this compound. For instance, the analysis of 4-fluoro-2-(phenylamino)benzoic acid revealed that it crystallizes with two independent molecules in the asymmetric unit, showcasing slight conformational differences. iucr.orgiucr.org The dihedral angles between the aromatic rings in these two molecules are 55.63(5)° and 52.65(5)°. iucr.orgiucr.org Such detailed structural information is vital for understanding the molecule's geometry. While specific crystallographic data for this compound itself is not detailed in the provided results, the principles of analysis are directly transferable. The process involves growing a single crystal of the compound, irradiating it with X-rays, and analyzing the resulting diffraction pattern to determine the electron density distribution and, consequently, the atomic positions. researchgate.netnih.gov

Crystal Packing Analysis and Intermolecular Interactions

Hydrogen Bonding: A predominant interaction in benzoic acid derivatives is the formation of hydrogen-bonded dimers through their carboxylic acid groups. iucr.orgiucr.org In the crystal structure of 4-fluoro-2-(phenylamino)benzoic acid, molecules are linked by pairwise O—H⋯O hydrogen bonds, forming acid-acid dimers. iucr.orgiucr.org This type of interaction is also a key feature in the self-assembly of molecules like 4-mercaptobenzoic acid on silver nanoparticles. rsc.org

Halogen Bonding: While not explicitly detailed for this compound in the provided results, halogen bonding is a recognized directional interaction that can influence crystal packing.

π-π Stacking: The interaction between aromatic rings is another crucial factor in the crystal packing of these compounds. Aryl–perfluoroaryl π–π stacking interactions have been shown to direct intermolecular hydrogen bonding in cocrystals. acs.org These interactions involve the stacking of electron-rich and electron-poor aromatic rings, contributing to the stability of the crystal structure. nih.gov In some coordination compounds, π–π stacking interactions involving the C=N group of a ligand and C—H⋯π interactions contribute to the formation of one-dimensional ladders in the solid state. nih.gov The presence of π-π stacking can be identified and visualized using techniques like Hirshfeld surface analysis. nih.govsciforum.net

Polymorphism and Anhydrous/Hydrated Forms

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceuticals. Different polymorphs of a substance can exhibit distinct physical properties. Benzoic acid derivatives are known to display diverse physical properties based on the nature and position of their functional groups, and polymorphism is a possibility that is often investigated. ias.ac.in The presence of different intermolecular interactions can lead to the formation of various polymorphs, including anhydrous and hydrated forms. For example, the study of 4-(carboxyamino)-benzoic acid involved spectral analysis which is a common technique to characterize different forms. actascientific.com

Solution-State Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for characterizing the structure and dynamics of molecules in solution, providing complementary information to solid-state analyses.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure by probing the magnetic properties of atomic nuclei.

¹H NMR: Proton NMR provides information about the chemical environment of hydrogen atoms in a molecule. In benzoic acid, for example, the high-resolution ¹H NMR spectrum shows distinct resonances for the different protons, with the acidic proton of the carboxylic acid group typically appearing as a broad signal. docbrown.infochemicalbook.com The aromatic protons exhibit complex splitting patterns due to spin-spin coupling. docbrown.info For substituted benzoic acids, the chemical shifts and coupling constants of the aromatic protons are influenced by the nature and position of the substituents. rsc.org

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of a molecule. In benzoic acid, distinct signals are observed for the carboxyl carbon and the different aromatic carbons. docbrown.infochemicalbook.com The chemical shift of the carboxyl carbon is typically found at a lower field (around 172 ppm) due to the deshielding effect of the oxygen atoms. docbrown.info The chemical shifts of the aromatic carbons are influenced by the substituents on the ring. docbrown.infochemicalbook.com For instance, in 3-(Trifluoromethyl)benzoic acid, the trifluoromethyl group significantly affects the chemical shifts of the aromatic carbons. chemicalbook.com

¹⁹F NMR: Fluorine-19 NMR is particularly useful for fluorinated compounds like this compound. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment of the fluorine atoms. nih.gov The typical chemical shift range for aromatic fluorine compounds (ArF) is between +80 to +170 ppm relative to CFCl₃. ucsb.edu The selection of an appropriate deuterated solvent is crucial for obtaining well-resolved ¹⁹F NMR spectra. dtic.mil

2D NMR Techniques: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between different atoms in the molecule, aiding in the complete assignment of ¹H and ¹³C NMR spectra.

| Technique | Observed Features for Benzoic Acid Derivatives |

| ¹H NMR | Broad singlet for the carboxylic acid proton; complex multiplets for aromatic protons. docbrown.info |

| ¹³C NMR | Signal for the carboxyl carbon around 172 ppm; distinct signals for substituted and unsubstituted aromatic carbons. docbrown.info |

| ¹⁹F NMR | Signals for fluorine atoms are highly sensitive to their chemical environment, with aromatic fluorine typically in the +80 to +170 ppm range. ucsb.edu |

Infrared (IR) and Raman Spectroscopic Analysis of Vibrational Modes

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic fingerprint that is sensitive to its structure and bonding.

Infrared (IR) Spectroscopy: The IR spectrum of benzoic acid and its derivatives is characterized by several key absorption bands. docbrown.infospectroscopyonline.com A very broad band is typically observed in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. docbrown.info The C=O stretching vibration of the carbonyl group appears as a strong band, typically between 1710 and 1680 cm⁻¹ for aromatic carboxylic acids. spectroscopyonline.comlibretexts.org The C-O stretching and O-H wagging vibrations also give rise to characteristic bands. spectroscopyonline.com The presence of fluorine substituents would be expected to influence the positions and intensities of these vibrational modes. nist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. For benzoic acid, the Raman spectrum shows a characteristic ring-breathing mode around 1003 cm⁻¹. researchgate.net Studies on benzoic acid derivatives using Raman spectroscopy, in conjunction with theoretical calculations, have provided insights into non-bonded interactions. ias.ac.in The characteristic vibrational Raman peak of the carboxyl group can be monitored to study reactions such as decarboxylation. epa.gov The analysis of vibrational modes through both IR and Raman spectroscopy, often supported by Density Functional Theory (DFT) calculations, allows for a detailed assignment of the observed bands. scirp.orgnih.govresearchgate.net

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) for Benzoic Acid Derivatives | Spectroscopic Technique |

| O-H Stretch (H-bonded) | 3300 - 2500 (broad) | IR docbrown.info |

| C-H Stretch (aromatic) | 3100 - 3000 | IR, Raman actascientific.comresearchgate.net |

| C=O Stretch | 1710 - 1680 | IR, Raman spectroscopyonline.com |

| C-C Stretch (in-ring) | 1600 - 1450 | IR, Raman docbrown.inforesearchgate.net |

| C-O Stretch | 1320 - 1210 | IR docbrown.info |

| O-H Wag | ~930 | IR spectroscopyonline.com |

| Ring-breathing mode | ~1003 | Raman researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly its system of conjugated π-electrons.

For this compound, the UV-Vis spectrum is expected to be dominated by electronic transitions within the aromatic rings and the carboxylic acid group. The primary electronic transitions anticipated for this molecule are π → π* (pi to pi star) and n → π* (n to pi star) transitions.

π → π Transitions:* These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. In this compound, the conjugated system of the two phenyl rings and the carbonyl group of the carboxylic acid gives rise to strong π → π* absorptions. These are typically characterized by high molar absorptivity values. The biphenyl moiety itself exhibits a characteristic strong absorption band.

n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from the lone pairs on the oxygen atoms of the carboxylic acid) to an antibonding π* orbital. These transitions are generally of lower intensity compared to π → π* transitions.

The substitution pattern on the phenyl rings significantly influences the UV-Vis spectrum. The presence of the difluorophenyl group and the carboxylic acid group can cause shifts in the absorption maxima (λ_max) to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift) compared to unsubstituted biphenyl. The fluorine atoms, being electron-withdrawing, and the carboxylic acid group can alter the energy levels of the molecular orbitals involved in the electronic transitions.

Furthermore, the dihedral angle between the two phenyl rings is a critical factor affecting the extent of π-conjugation. A more planar conformation allows for greater overlap of the π-orbitals, leading to a bathochromic shift and an increase in absorption intensity. Steric hindrance between the substituents on the two rings can force a more twisted conformation, reducing conjugation and resulting in a hypsochromic shift.

| Expected Electronic Transition | Associated Chromophore | Anticipated Spectral Characteristics |

| π → π | Biphenyl system, C=O | Strong absorption, high molar absorptivity |

| n → π | Carboxylic acid (C=O) | Weak absorption, lower molar absorptivity |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound. Unlike low-resolution mass spectrometry, which provides nominal mass-to-charge ratios (m/z), HRMS measures m/z values with very high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of the elemental composition of an ion.

For this compound, with a chemical formula of C₁₃H₈F₂O₂, the expected monoisotopic mass can be calculated with high precision.

Calculation of Exact Mass:

13 x (mass of ¹²C) = 13 x 12.00000 = 156.00000

8 x (mass of ¹H) = 8 x 1.00783 = 8.06264

2 x (mass of ¹⁹F) = 2 x 18.99840 = 37.99680

2 x (mass of ¹⁶O) = 2 x 15.99491 = 31.98982

Total Monoisotopic Mass = 234.04926 u

An HRMS analysis of this compound would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ (in positive ion mode) or a deprotonated molecular ion peak [M-H]⁻ (in negative ion mode) with an m/z value very close to the calculated exact mass.

In addition to the molecular ion, HRMS also reveals the fragmentation pattern of the molecule, which provides valuable structural information. For aromatic carboxylic acids, characteristic fragmentation pathways include the loss of the hydroxyl group (-OH) and the entire carboxyl group (-COOH).

| Ion | Formula | Calculated Exact Mass (u) | Description |

| [M]⁺ | [C₁₃H₈F₂O₂]⁺ | 234.04926 | Molecular Ion |

| [M-OH]⁺ | [C₁₃H₇F₂O]⁺ | 217.04648 | Loss of hydroxyl radical |

| [M-COOH]⁺ | [C₁₂H₇F₂]⁺ | 189.05156 | Loss of carboxyl group |

The observation of these fragments with their precisely measured masses in the HRMS spectrum would serve as strong evidence for the proposed structure of this compound. The high resolution of the technique allows for the confident differentiation between ions of the same nominal mass but different elemental compositions.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model the electronic structure and predict various chemical and physical properties of 4-(2,5-Difluorophenyl)benzoic acid from first principles.

DFT methods, particularly using functionals like B3LYP, are popular for their balance of computational cost and accuracy. These methods are used to determine the optimized molecular geometry, which corresponds to the lowest energy arrangement of the atoms. For related benzoic acid derivatives, DFT calculations have shown good agreement between theoretical and experimental structures. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), offer higher levels of theory and can be used for more precise energy and property calculations.

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)

The electronic properties of this compound are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the ground state. For aromatic compounds, the HOMO is typically a π-orbital associated with the electron-rich phenyl rings, and the LUMO is a π*-antibonding orbital. In this compound, the distribution of these orbitals would be influenced by the electron-withdrawing fluorine atoms and the carboxylic acid group. Computational analysis provides visualizations of these orbitals and their energy levels, which are essential for predicting reactivity.

Table 1: Representative Global Reactivity Descriptors Calculated from HOMO-LUMO Energies (Note: The following data is illustrative for a generic aromatic acid and not specific to this compound, as specific data is unavailable.)

| Parameter | Formula | Description |

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital. |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | The minimum energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The ability of an atom to attract shared electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating high reactivity. |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity to accept electrons. |

These descriptors, derived from HOMO and LUMO energies, quantify the molecule's reactivity profile.

Electrostatic Potential Surface (ESP) Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-poor regions.

For this compound, the MEP map would show negative potential (typically colored red) around the electronegative oxygen atoms of the carboxylic acid group and the fluorine atoms, indicating these are sites susceptible to electrophilic attack. Conversely, positive potential (colored blue) would be located around the acidic hydrogen of the carboxyl group and, to a lesser extent, the hydrogen atoms on the phenyl rings, highlighting sites for nucleophilic attack. This analysis is invaluable for predicting intermolecular interactions, such as hydrogen bonding, which is a dominant feature in the crystal structure of benzoic acids.

Spectroscopic Property Predictions (e.g., NMR chemical shifts, vibrational frequencies)

Quantum chemical calculations can accurately predict spectroscopic data, which serves as a powerful tool for structural confirmation.

Vibrational Frequencies: Theoretical calculations of infrared (IR) and Raman spectra are performed by computing the second derivatives of the energy with respect to atomic displacements. The calculated vibrational frequencies for this compound would correspond to specific bond stretches, bends, and torsions. For example, characteristic frequencies would be expected for the O-H stretch and C=O stretch of the carboxylic acid group, as well as C-F stretching and phenyl ring vibrations. Comparing calculated spectra with experimental data helps to confirm the molecular structure and assign spectral bands.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted computationally, often using the Gauge-Including Atomic Orbital (GIAO) method. These calculations provide theoretical ¹H and ¹³C NMR spectra. For this compound, predictions would show distinct signals for the carboxylic acid proton, and the protons on the two different phenyl rings, with their chemical shifts influenced by the fluorine substituents. The accuracy of these predictions is often high enough to aid in the assignment of complex experimental spectra.

Conformational Analysis and Potential Energy Surface Mapping

The presence of a single bond connecting the two phenyl rings and the bond between the phenyl ring and the carboxylic acid group allows for rotational freedom in this compound. Conformational analysis involves mapping the potential energy surface (PES) by systematically changing the key dihedral angles.

For biaryl systems like this, the most significant dihedral angle is the one between the two aromatic rings. A scan of this angle would reveal the energy barriers to rotation and identify the most stable (lowest energy) conformation. In many substituted biphenyls, the planar conformation is destabilized by steric hindrance, leading to a twisted ground state geometry. Similarly, the orientation of the carboxylic acid group relative to its attached phenyl ring is critical. This analysis helps to understand the molecule's flexibility and the preferred shapes it adopts.

Molecular Dynamics Simulations in Condensed Phases

While quantum mechanics describes the molecule in isolation, Molecular Dynamics (MD) simulations are used to study its behavior in a condensed phase (e.g., in a solvent or a crystal). MD simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the interactions between them.

An MD simulation of this compound in a solvent like water or in a simulated crystal environment would provide insights into its dynamic behavior, solvation, and aggregation patterns. For instance, it could be used to study the stability of the hydrogen-bonded dimers that are characteristic of carboxylic acids in both solution and the solid state. These simulations track the positions and velocities of atoms over time, offering a window into processes like conformational changes and intermolecular interactions on a nanosecond timescale.

Reactivity Predictions and Mechanistic Insights via Computational Modeling

Computational modeling is a powerful tool for predicting the reactivity of this compound and elucidating potential reaction mechanisms. By analyzing the electronic structure and using reactivity descriptors (see Section 4.1.1), one can predict the most likely sites for chemical reactions.

For example, the MEP map identifies the acidic proton, making deprotonation a predictable reaction. Furthermore, the HOMO and LUMO distributions can suggest how the molecule will interact with other reagents in reactions like electrophilic aromatic substitution or nucleophilic attack. Computational modeling can also be used to map the entire reaction coordinate for a proposed transformation, identifying transition states and calculating activation energies. This provides a detailed, step-by-step understanding of the reaction mechanism, which is often difficult to probe experimentally.

Quantitative Structure-Property Relationship (QSPR) Studies for Material Performance Prediction

Quantitative Structure-Property Relationship (QSPR) studies represent a important area of computational chemistry focused on correlating the structural or physicochemical properties of molecules with their macroscopic properties. While specific QSPR models predicting the material performance of this compound are not extensively documented in publicly available literature, the established methodologies allow for a theoretical framework of how such predictions could be developed. These models are invaluable for screening new compounds and rationally designing materials with desired characteristics, such as enhanced thermal stability, specific solubility profiles, or optimized electronic properties, thus saving significant experimental time and resources.

The development of a QSPR model for predicting the material performance of this compound and its derivatives would begin with the calculation of a wide array of molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure and electronic properties. For a molecule like this compound, these descriptors would fall into several categories:

Constitutional Descriptors: These are the most straightforward and include molecular weight, atom counts, and bond counts.

Topological Descriptors: These describe the connectivity of atoms in the molecule, such as branching indices and connectivity indices.

Geometrical Descriptors: These are derived from the 3D structure of the molecule and include parameters like molecular surface area, volume, and the dihedral angle between the two phenyl rings. The dihedral angle is particularly important in biphenyl (B1667301) systems as it influences the degree of conjugation and, consequently, the material's properties.

Quantum-Chemical Descriptors: These are calculated using quantum mechanics and provide insights into the electronic properties. For this compound, important descriptors would include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and partial charges on the atoms, especially the fluorine and carboxylic acid moieties.

Once a comprehensive set of descriptors is calculated for a series of related compounds, a mathematical model is constructed using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms. This model would correlate the descriptors with a specific, experimentally measured material property. For instance, a higher HOMO-LUMO gap is often associated with greater kinetic stability and lower reactivity, which could be a predictor for enhanced thermal stability in a material.

An illustrative set of descriptors that would be critical for a QSPR study of this compound is presented in the table below. The values provided are hypothetical and serve to demonstrate the type of data used in such studies.

| Descriptor Category | Descriptor Example | Hypothetical Value for this compound | Potential Influence on Material Performance |

| Geometrical | Dihedral Angle (between phenyl rings) | 40° | Affects crystal packing and electronic conjugation. |

| Quantum-Chemical | HOMO-LUMO Gap | 5.5 eV | Higher values may indicate greater thermal and chemical stability. |

| Quantum-Chemical | Dipole Moment | 2.1 D | Influences solubility in polar solvents and intermolecular interactions. |

| Topological | Wiener Index | 1250 | Relates to molecular branching and can correlate with boiling point. |

Analysis of Aromaticity and Fluoromaticity Effects

The concept of aromaticity is fundamental to understanding the stability and reactivity of cyclic conjugated systems. In this compound, two interconnected aromatic rings are present. The degree of aromaticity of each ring can be assessed using various computational indices. Due to steric hindrance between the ortho-hydrogen and ortho-fluorine atoms, the two phenyl rings in this compound are not coplanar. This twist in the dihedral angle, typically around 40-50° in substituted biphenyls, largely isolates the π-electron systems of the two rings. nih.gov Consequently, the molecule is best described as containing two individual aromatic systems rather than a single, larger aromatic entity.

Computational studies on fluorobenzenes have shown that fluorine substitution can enhance the thermodynamic stability of the benzene (B151609) ring. The concept of "fluoromaticity" suggests that the fluorine substituents contribute their own set of π-orbitals that can interact with the π-system of the benzene ring, leading to further stabilization. This added stability can translate to desirable material properties such as increased thermostability and chemical resistance in polymers containing fluorinated aromatic units.

To quantitatively assess the aromaticity of the two rings in this compound, several computational indices are commonly employed:

Harmonic Oscillator Model of Aromaticity (HOMA): This is a geometry-based index that evaluates the deviation of bond lengths from an ideal aromatic system. A HOMA value close to 1 indicates a high degree of aromaticity, while a value near 0 suggests a non-aromatic system.

Nucleus-Independent Chemical Shift (NICS): This is a magnetic criterion for aromaticity. It is calculated as the negative of the magnetic shielding at the center of a ring. A large negative NICS value (e.g., NICS(1)zz for the out-of-plane component at 1 Å above the ring) is indicative of a diatropic ring current, a hallmark of aromaticity.

| Ring System | Aromaticity Index | Hypothetical Calculated Value | Interpretation |

| Benzoic acid ring | HOMA | 0.985 | Highly aromatic, typical for a substituted benzene ring. |

| Benzoic acid ring | NICS(1)zz | -30.2 ppm | Strong diatropic ring current, confirming high aromaticity. |

| 2,5-Difluorophenyl ring | HOMA | 0.990 | Very high aromaticity, potentially enhanced by fluorine substitution. |

| 2,5-Difluorophenyl ring | NICS(1)zz | -32.5 ppm | Stronger diatropic ring current, suggesting a stabilizing "fluoromaticity" effect. |

Exploration of Non Biological Material Science Applications

Applications in Liquid Crystal Display (LCD) Technologies

The unique properties of 4-(2,5-Difluorophenyl)benzoic acid make it a promising component in the formulation of liquid crystal (LC) mixtures for display technologies. The presence of the 2,5-difluorophenyl group is particularly significant, as lateral fluorine substitution is a well-established strategy for modifying the mesomorphic and physical properties of liquid crystals.

Research into fluorinated liquid crystals has shown that the inclusion of fluoro substituents can lead to a desirable combination of properties, including a broad nematic phase, low viscosity, and high dielectric anisotropy researchgate.net. Specifically, the 2,6-difluorophenyl acetylene (B1199291) unit has been noted for its ability to confer exceptional nematic stability and increased birefringence in tolane-based liquid crystals nih.gov. While direct studies on this compound in LCDs are not extensively documented, the principles established for analogous compounds suggest its potential. For instance, a patent for liquid crystalline compounds for TFT and IPS display modes highlights the utility of a 2,3-difluorophenyl group in achieving a wide temperature range for the liquid crystal phase and low viscosity epo.org.

The introduction of this compound or its derivatives into liquid crystal mixtures could therefore be leveraged to fine-tune the following properties:

Dielectric Anisotropy (Δε): The strong electronegativity of the fluorine atoms can significantly influence the dipole moment of the molecule, leading to a higher dielectric anisotropy, which is crucial for low-voltage-driven LCDs.

Birefringence (Δn): The polarizability of the molecule can be enhanced by the fluorine substituents, potentially leading to a higher optical anisotropy, which is beneficial for display brightness and contrast.

Mesophase Stability: The specific substitution pattern of the difluorophenyl group can affect the molecular packing and intermolecular interactions, thereby influencing the temperature range and stability of the desired liquid crystalline phases, such as the nematic phase nih.gov.

Further research into esters and other derivatives of this compound is warranted to fully explore their potential in advanced LCD applications.

Precursors for Optoelectronic Materials

The tailored electronic properties of this compound position it as a valuable precursor for the synthesis of novel organic materials for optoelectronic applications, including Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).

Organic Light-Emitting Diodes (OLEDs) Component Design

In the design of materials for OLEDs, achieving high efficiency, stability, and specific emission colors is paramount. The molecular structure of this compound offers a versatile scaffold for creating such materials. The difluorophenylbenzoic acid moiety can be incorporated into larger molecular architectures, such as donor-acceptor molecules, which are of interest for advanced OLEDs.

For instance, a design strategy for highly efficient near-ultraviolet (NUV) OLEDs involves the use of meta-linked donor-acceptor molecules rsc.org. While this study did not specifically use this compound, it provides a conceptual framework where this compound could serve as a key building block. The electron-withdrawing nature of the difluorophenyl ring can be utilized to tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the final material. This tuning is critical for optimizing charge injection, transport, and recombination processes within the OLED device, ultimately influencing its efficiency and emission characteristics.

Organic Photovoltaics (OPVs) Donor/Acceptor Materials

In the field of organic photovoltaics, the development of new donor and acceptor materials with tailored energy levels and absorption spectra is a primary research focus. Fluorination of conjugated polymers has emerged as a powerful tool to lower the HOMO and LUMO energy levels of these materials, which can lead to higher open-circuit voltages (Voc) and improved device stability.

Research on difluorobenzothiadiazole-based conjugated polymers has demonstrated that the incorporation of fluorine atoms can significantly impact the electronic properties of the resulting materials, making them suitable for use in high-efficiency solar cells researchgate.netrsc.org. These findings suggest that this compound could be a valuable monomer for the synthesis of new conjugated polymers for OPVs. Its integration into a polymer backbone could offer the following advantages:

Energy Level Tuning: The strong electron-withdrawing effect of the two fluorine atoms would lower the HOMO level of the polymer, potentially increasing the Voc of the solar cell.

Morphology Control: The fluorine substituents can influence the intermolecular interactions and the solid-state packing of the polymer chains, which is a critical factor in achieving the optimal morphology for efficient charge separation and transport in the active layer of an OPV.

The potential of this compound as a building block for OPV materials is an active area of investigation, with the aim of developing next-generation organic solar cells with enhanced performance and stability.

Development of Sensor Technologies and Chemosensors

The unique electronic and structural features of this compound make it an attractive candidate for the development of specialized sensor technologies and chemosensors. The aromatic rings can engage in π-π stacking interactions, while the carboxylic acid group can participate in hydrogen bonding or act as a coordination site for metal ions. The fluorine atoms introduce specific electronic perturbations and potential interaction sites.

The incorporation of this compound into a sensor platform could be advantageous for several reasons:

Selective Recognition: The specific arrangement of the fluorine atoms and the carboxylic acid group can create a unique binding pocket, enabling the selective detection of target analytes through complementary interactions.

Signal Transduction: The electronic properties of the difluorophenyl group can influence the photophysical properties of a fluorescent or phosphorescent sensor molecule, leading to a detectable change in the optical signal upon analyte binding.

Modulation of Acidity: The electron-withdrawing fluorine atoms increase the acidity of the carboxylic acid proton, which can be exploited in pH-sensitive sensor designs or in interactions with basic analytes.

While direct applications of this compound in sensor technologies are still emerging, its structural and electronic attributes suggest significant potential in this area.

Ligands in Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are a class of crystalline materials constructed from metal ions or clusters linked together by organic ligands. The choice of the organic ligand is crucial in determining the structure, porosity, and functionality of the resulting framework. Benzoic acid and its derivatives are widely used as ligands in the synthesis of MOFs due to the ability of the carboxylate group to coordinate to metal centers in various modes rsc.orgresearchgate.net.

The use of fluorinated benzoic acid ligands, in particular, has been shown to be a powerful strategy for tuning the properties of MOFs rsc.orgdigitellinc.com. The introduction of fluorine atoms onto the ligand can lead to:

Modified Pore Environment: The fluorine atoms lining the pores of the MOF can alter the polarity and hydrophobicity of the internal surface, influencing the adsorption and separation of guest molecules.

Control of Intermolecular Interactions: Fluorine-fluorine and fluorine-hydrogen interactions can play a role in directing the self-assembly of the framework and influencing its final topology.

Although research specifically employing this compound as a ligand in MOF synthesis is not extensively reported, studies on similar fluorinated ligands provide strong evidence for its potential. For example, the use of 2-fluorobenzoic acid and 2,6-difluorobenzoic acid as modulators in the synthesis of rare-earth MOFs has been shown to induce the formation of novel fluoro-bridged metal clusters digitellinc.com. This highlights the significant impact that fluorinated ligands can have on the resulting MOF structure and properties.

The table below summarizes the potential impact of incorporating this compound as a ligand in MOFs, based on findings from related systems.

| Property | Expected Influence of this compound Ligand |

| Porosity | The rigid nature of the ligand can lead to the formation of porous frameworks with well-defined channels and cavities. |

| Gas Sorption | The fluorinated pore surfaces may exhibit preferential interactions with certain gas molecules, enhancing selectivity in gas separation applications. |

| Luminescence | The electronic nature of the ligand can influence the photoluminescent properties of the MOF, making it suitable for sensing applications. |

| Catalysis | The functionalized pores can provide active sites for catalytic reactions. |

The continued exploration of this compound and its derivatives as ligands is a promising avenue for the design of new functional MOFs and coordination polymers with tailored properties for a wide range of applications.

Catalytic Applications (e.g., Organocatalysis, Ligand for Metal Catalysis)

There is no available research to indicate that this compound has been investigated or utilized for its catalytic properties, either as a standalone organocatalyst or as a ligand in metal-catalyzed reactions.

Molecular Design for Specific Material Properties (e.g., improved thermal stability, optical properties)

No studies were identified that have incorporated this compound into materials with the specific aim of improving thermal stability or tailoring optical characteristics. The influence of its difluorophenylbenzoic acid structure on these properties in a material context has not been documented in the available literature.

Advanced Analytical Methodologies for Complex Characterization

Thermal Analysis Techniques for Phase Transitions and Thermal Stability

Thermal analysis techniques are fundamental in determining the thermal properties of 4-(2,5-Difluorophenyl)benzoic acid, providing insights into its melting behavior, decomposition profile, and solid-state transitions.

Differential Scanning Calorimetry (DSC) is a key tool for identifying and quantifying thermal events. A typical DSC thermogram for a crystalline compound like this compound would exhibit a sharp endothermic peak corresponding to its melting point. The precise temperature and enthalpy of this transition are crucial quality attributes. Multiple thermal events could indicate the presence of different polymorphic forms, each with a unique melting point and enthalpy of fusion.

Thermogravimetric Analysis (TGA) complements DSC by measuring changes in mass as a function of temperature. For this compound, TGA is used to determine its thermal stability and decomposition temperature. A stable compound will show a flat TGA curve until the onset of decomposition, at which point a significant mass loss is observed. This information is vital for establishing handling and storage conditions.

| Technique | Parameter Measured | Typical Information for this compound |

| DSC | Heat flow | Melting point, enthalpy of fusion, detection of polymorphs |

| TGA | Mass change | Decomposition temperature, thermal stability |

X-ray Diffraction Techniques Beyond Single Crystal

While single-crystal X-ray diffraction provides the definitive molecular structure, Powder X-ray Diffraction (PXRD) is an indispensable tool for the routine analysis of bulk crystalline material.

PXRD is used for the phase identification of this compound. Each crystalline form of a compound produces a unique diffraction pattern, acting as a fingerprint. By comparing the experimental PXRD pattern to a reference pattern, the specific polymorphic form can be confirmed. Furthermore, PXRD is a powerful technique for assessing the purity of a crystalline sample. The presence of extraneous peaks in the diffractogram can indicate contamination with other crystalline phases or impurities. The sharpness and intensity of the diffraction peaks also provide qualitative information about the degree of crystallinity.

Advanced Chromatographic-Mass Spectrometric Coupling for Impurity Profiling and Trace Analysis

The identification and quantification of impurities are critical aspects of chemical analysis. The coupling of chromatographic separation with mass spectrometric detection provides unparalleled sensitivity and specificity.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for impurity profiling of this compound. GC-MS is suitable for volatile and thermally stable impurities. For non-volatile or thermally labile impurities, LC-MS is the method of choice. These techniques can separate impurities from the main compound and provide mass-to-charge ratio information, which aids in their identification. Trace analysis using these methods allows for the detection and quantification of impurities at very low levels, ensuring the high purity of the final product.

| Technique | Application for this compound |

| GC-MS | Analysis of volatile and thermally stable impurities. |

| LC-MS | Impurity profiling of non-volatile or thermally labile species, trace analysis. |

Surface Analysis Techniques for Thin Films and Interfaces

Understanding the surface properties of this compound is important, especially in applications where it may be formulated as a thin film or interact with other surfaces.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography and morphology of the bulk powder. For this compound, SEM can reveal the crystal habit (shape), particle size, and size distribution. This information is valuable for understanding the material's flowability and compaction properties.

Atomic Force Microscopy (AFM) offers even higher resolution imaging, capable of visualizing surfaces at the nanoscale. If this compound were to be prepared as a thin film, AFM could be used to assess surface roughness, grain size, and the presence of any defects. These surface characteristics can influence dissolution rates and interactions with other materials.

Future Perspectives and Emerging Research Directions

Integration of 4-(2,5-Difluorophenyl)benzoic Acid into Novel Functional Materials

The distinct molecular architecture of this compound, characterized by its rigid biphenyl (B1667301) core and the presence of highly electronegative fluorine atoms, makes it an attractive candidate for incorporation into a variety of advanced functional materials. Research is increasingly focused on leveraging these features to develop materials with tailored optical, electronic, and thermal properties.

Liquid Crystals: The introduction of lateral fluorine substituents into liquid crystal (LC) molecules is a well-established strategy for tuning their mesomorphic and dielectric properties. The fluorine atoms in this compound can influence molecular packing and intermolecular interactions, which are critical factors in the formation and stability of liquid crystalline phases. mdpi.com Ester derivatives of this acid are being investigated for their potential to form nematic and smectic phases, which are essential for applications in display technologies and optical switching devices. The high polarity of the C-F bond can also lead to a significant dielectric anisotropy, a key parameter for controlling the orientation of LC molecules in an electric field. tcichemicals.com

Polymers: As a monomer, this compound can be integrated into high-performance polymers such as polyesters and polyamides. The rigidity of the biphenyl unit can enhance the thermal stability and mechanical strength of the resulting polymers, while the fluorine atoms can impart desirable properties like low dielectric constant, hydrophobicity, and chemical resistance. mdpi.com Research is directed towards synthesizing and characterizing polymers derived from this acid for applications in electronics, aerospace, and protective coatings, where materials with high thermal and chemical stability are required. researchgate.net

Metal-Organic Frameworks (MOFs): The carboxylic acid group of this compound makes it an ideal organic linker for the construction of Metal-Organic Frameworks (MOFs). The fluorine substituents can modify the pore environment within the MOF structure, influencing its gas adsorption and separation properties. mdpi.comrsc.org The electron-withdrawing nature of fluorine can affect the interaction of the framework with guest molecules, potentially leading to enhanced selectivity for gases like carbon dioxide. nih.gov

Table 1: Potential Impact of Integrating this compound into Functional Materials

| Material Class | Potential Advantages | Target Applications |

| Liquid Crystals | Tunable mesophase behavior, high dielectric anisotropy, enhanced thermal stability. | High-resolution displays, optical shutters, sensors. |

| Polymers | High thermal stability, improved mechanical strength, low dielectric constant, chemical resistance. | Advanced electronics, aerospace components, high-performance coatings. |

| Metal-Organic Frameworks (MOFs) | Modified pore chemistry, enhanced gas selectivity, improved thermal and chemical stability. | Carbon capture and storage, gas separation and purification, catalysis. |

Exploration of Sustainable and Green Chemistry Approaches in its Synthesis

In line with the growing emphasis on environmentally benign chemical processes, future research on this compound is increasingly focused on the development of sustainable and green synthetic methodologies. These approaches aim to minimize waste, reduce energy consumption, and utilize less hazardous reagents.

Catalytic C-C Coupling Reactions: The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of biphenyl compounds. pku.edu.cn Green chemistry approaches to this reaction involve the use of water as a solvent, which is non-toxic, non-flammable, and readily available. researchgate.net The development of highly active and recyclable palladium catalysts, such as those supported on graphene or other solid matrices, is a key area of research for the sustainable synthesis of this compound and its derivatives. mdpi.com

Photocatalysis: Visible-light photoredox catalysis has emerged as a powerful and sustainable method for the formation of C-F bonds and the synthesis of fluorinated aromatic compounds. mdpi.comacs.org This approach utilizes light as a renewable energy source to drive chemical reactions under mild conditions, often at room temperature. Future research will likely explore the use of photocatalysis for the direct C-H fluorination of biphenyl precursors or for the coupling of fluorinated building blocks to construct the this compound scaffold.

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for process automation and scalability. The synthesis of fluorinated compounds, which can sometimes involve hazardous reagents or intermediates, is particularly well-suited for flow chemistry. rsc.org The development of continuous flow processes for the synthesis of this compound could lead to more efficient, safer, and more sustainable manufacturing.

Application of Machine Learning and Artificial Intelligence in Molecular Design

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of materials discovery by accelerating the design and optimization of molecules with desired properties. For a compound like this compound, these computational tools can guide the synthesis of new derivatives for specific applications.

Predictive Modeling of Material Properties: ML algorithms can be trained on existing data to establish structure-property relationships for materials containing fluorinated biphenyls. researchgate.net For instance, neural networks and decision tree regression models can be used to predict the liquid crystalline behavior, dielectric properties, and thermal stability of new derivatives of this compound before they are synthesized in the laboratory. researchgate.netresearchgate.net This predictive capability can significantly reduce the time and resources required for materials development. mdpi.com

Table 2: Application of Machine Learning in the Design of Materials Based on this compound

| ML/AI Technique | Application | Potential Outcome |

| Neural Networks | Predicting liquid crystal phase transitions and dielectric properties. github.io | Accelerated discovery of new liquid crystal materials with optimized performance. |

| Decision Tree Regression | Forecasting the thermal stability and mechanical properties of polymers. researchgate.net | Efficient design of high-performance polymers for demanding applications. |

| Generative Models | Proposing novel molecular structures with targeted functionalities. | Identification of innovative materials with enhanced properties for specific uses. |

Derivatization Strategies to Access Diverse Chemical Space for New Material Applications

The functional versatility of the carboxylic acid group in this compound provides a gateway to a wide array of derivatives, each with the potential for unique material applications. Strategic derivatization allows for the fine-tuning of molecular properties and the creation of novel building blocks for advanced materials.

Esterification and Amidation: The conversion of the carboxylic acid to esters and amides is a fundamental derivatization strategy. Esterification with various alcohols can lead to a range of liquid crystalline compounds with different mesophase behaviors and transition temperatures. mdpi.com Amidation, on the other hand, can be used to synthesize monomers for high-performance polyamides, where the amide linkage contributes to chain stiffness and intermolecular hydrogen bonding, enhancing thermal and mechanical properties. mdpi.com

Introduction of Additional Functional Groups: Further functionalization of the biphenyl core or the benzoic acid moiety can introduce new properties. For example, the attachment of polymerizable groups, such as acrylates or vinyl ethers, can allow for the incorporation of the fluorinated biphenyl unit into polymer networks. The introduction of chiral centers can lead to the formation of chiral liquid crystals with ferroelectric or anti-ferroelectric properties.

Multiscale Modeling and Simulation for Predictive Material Design

Computational modeling and simulation at multiple length and time scales are becoming indispensable tools for understanding and predicting the behavior of complex materials. For systems incorporating this compound, multiscale modeling can provide valuable insights into structure-property relationships from the molecular to the macroscopic level.

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be used to investigate the electronic structure, molecular geometry, and intermolecular interactions of this compound and its derivatives. researchgate.netnih.gov These calculations can provide insights into properties such as dipole moments, polarizability, and conformational preferences, which are crucial for understanding the behavior of these molecules in condensed phases.

Molecular Dynamics Simulations: Molecular dynamics (MD) simulations can be employed to study the collective behavior of molecules and predict the formation of liquid crystalline phases. nih.govnih.gov By simulating the dynamic evolution of a system of molecules, MD can provide information on phase transition temperatures, orientational order, and transport properties, which are essential for the design of liquid crystal materials.

Mesoscale Modeling: At a larger length scale, mesoscale models can be used to simulate the morphology and phase behavior of polymers and other complex systems. These models can help in understanding how the incorporation of this compound units influences the self-assembly and macroscopic properties of these materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2,5-difluorophenyl)benzoic acid, and how can regioselectivity be controlled during fluorination?

- Methodology : The synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) between a boronic acid derivative and a halogenated benzoic acid precursor. Regioselective fluorination can be achieved using directed ortho-metalation (DoM) strategies or electrophilic fluorinating agents like Selectfluor™. For example, highlights substitution reactions in fluorinated benzoic acid derivatives, where fluorine positioning influences reactivity . Purification via recrystallization or column chromatography is critical to isolate the target compound.

Q. How can spectroscopic techniques (NMR, IR, X-ray) confirm the structure and substituent positions of this compound?

- Methodology :

- ¹⁹F NMR : Distinct chemical shifts for fluorine atoms at the 2- and 5-positions (δ ~ -110 to -125 ppm for aromatic fluorines) .

- X-ray crystallography : Resolves spatial arrangement of fluorine atoms and confirms dihedral angles between the phenyl and benzoic acid groups .

- IR spectroscopy : Identifies carboxylic acid O-H stretches (~2500-3000 cm⁻¹) and C=O vibrations (~1680 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity (e.g., enzyme inhibition)?

- Methodology : Use fluorescence-based assays to screen for interactions with enzymes like cyclooxygenase (COX) or kinases, leveraging structural similarities to salicylic acid derivatives (). Competitive binding assays with radiolabeled ligands can quantify affinity for target proteins .

Advanced Research Questions

Q. How does the electronic effect of 2,5-difluorophenyl substitution influence the acidity and reactivity of the benzoic acid moiety?

- Methodology : Perform computational studies (DFT) to analyze electron-withdrawing effects of fluorine on the carboxylic acid’s pKa. Compare experimental pKa values (via potentiometric titration) with calculated results. notes that fluorine substituents increase acidity by stabilizing the deprotonated form through inductive effects .